2-Ethyl-3,4-dihydroquinolin-1(2H)-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
682801-55-4 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-ethyl-1-hydroxy-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-7-9-5-3-4-6-11(9)12(10)13/h3-6,10,13H,2,7-8H2,1H3 |
InChI Key |
LVDCIQCYAHUAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=CC=CC=C2N1O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Ethyl 3,4 Dihydroquinolin 1 2h Ol and Analogues
Direct N-Hydroxylation Approaches for Dihydroquinoline Scaffolds
Direct N-hydroxylation involves the oxidation of the nitrogen atom in a pre-synthesized 2-ethyl-1,2,3,4-tetrahydroquinoline (B2613566). The starting tetrahydroquinoline can be prepared through established methods, such as the hydrogenation of the corresponding 2-ethylquinoline (B167955). The subsequent N-oxidation is a critical step that requires chemoselective reagents to avoid over-oxidation or side reactions on the carbocyclic ring.
The oxidation of secondary amines, such as 2-ethyl-1,2,3,4-tetrahydroquinoline, to their corresponding N-hydroxylamines can be accomplished using various oxidizing agents. These methods often involve the use of peroxides or peroxy acids. One approach is the use of urea-hydrogen peroxide (UHP) as an oxidant. This method has been reported for the direct oxidation of secondary amines and offers a relatively green and efficient pathway. nih.gov Another strategy involves the use of a hypervalent iodine reagent in the presence of a suitable oxygen source.
Recent developments have also shown that certain organocatalysts can facilitate the N-oxidation of amines. For example, polyfluoroalkyl ketones have been used as catalysts with hydrogen peroxide as the terminal oxidant for the synthesis of N-oxides from tertiary amines, and similar principles can be adapted for the N-hydroxylation of secondary amines. researchgate.net
Table 1: Representative Conditions for N-Hydroxylation of Secondary Amines
| Oxidant System | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yields (%) |
| Urea-Hydrogen Peroxide (UHP) | 2,2,2-Trifluoroethanol (TFE) | Amine (excess) | Room Temp | Moderate to Good nih.gov |
| Hydrogen Peroxide | Polyfluoroalkyl Ketone | Various | Room Temp | High researchgate.net |
| tert-Butyl Perbenzoate | Magnesium Amide | THF | 0 | Good organic-chemistry.org |
Note: The yields are general and may vary depending on the specific substrate.
Oxidative cyclization represents a powerful strategy where a C-N bond formation is concurrent with or followed by an oxidation step. While less common for the direct synthesis of N-hydroxydihydroquinolines, certain metal-catalyzed processes can be envisioned. For instance, a domino reaction could be initiated by the reduction of a nitro group on an appropriate precursor, followed by cyclization and in-situ oxidation. A relevant example is the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions to yield tetrahydroquinolines. nih.gov By carefully selecting the catalyst and reaction conditions, it might be possible to arrest the reduction at the N-hydroxylamine stage or re-oxidize the resulting amine.
Another potential pathway involves a metal-mediated intramolecular nitrene C-H insertion. While this typically leads to C-N bond formation to produce the tetrahydroquinoline, the intermediate iron-nitrene complex could potentially be intercepted or the final product oxidized. nih.gov
Ring-Closing Strategies for Dihydroquinoline Formation with N-Hydroxyl Incorporation
This approach focuses on constructing the dihydroquinoline ring from acyclic precursors in a manner that either introduces the N-hydroxyl group as part of one of the building blocks or generates it during the cyclization process.
Intramolecular cyclization is a cornerstone of heterocyclic synthesis. A plausible route to 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol involves the reductive cyclization of a suitably substituted nitroarene. For example, a compound like 1-(2-nitrophenyl)pentan-3-one could undergo reduction of the nitro group to a hydroxylamine (B1172632), followed by acid-catalyzed intramolecular cyclization and dehydration to form the target molecule. The reduction of the nitro group can be achieved using various reagents, such as zinc dust in the presence of ammonium (B1175870) chloride or catalytic hydrogenation with specific catalysts like palladium on carbon, where conditions are controlled to favor the formation of the hydroxylamine over the amine. nih.gov
A related strategy is the cyclization of N-(2-alkenylphenyl)hydroxylamines. These precursors could be synthesized and then cyclized under acidic conditions to afford the 2-substituted N-hydroxytetrahydroquinoline.
Table 2: Intramolecular Cyclization Precursors and Conditions
| Precursor Type | Key Transformation | Catalyst/Reagent | Typical Conditions |
| ortho-Nitroaryl Ketone | Reductive Cyclization | Pd/C, H₂ (controlled) | Low pressure, ambient temp. nih.gov |
| ortho-Nitrochalcone | Reductive Cyclization | Pd/C, H₂, CH₂Cl₂ | Ambient pressure and temp. nih.gov |
| N-(2-Alkenylphenyl)hydroxylamine | Electrophilic Cyclization | Acid catalyst (e.g., TFA) | Inert solvent, mild heat |
Annulation reactions, particularly those involving a [4+2] cycloaddition, offer an elegant way to construct the dihydroquinoline core. A secondary N-arylamide can be activated with an agent like trifluoromethanesulfonic anhydride, which then undergoes a dehydrative [4+2] aza-annulation with an alkene. organic-chemistry.org To synthesize the target compound, one could envision using an N-hydroxy-N-arylamide derivative and reacting it with an appropriate alkene to build the dihydroquinoline ring with the N-hydroxyl group already in place. The subsequent product could then be selectively reduced to the desired 3,4-dihydroquinolin-1(2H)-ol.
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Hantzsch reaction, traditionally used for dihydropyridine (B1217469) synthesis, has been adapted for the synthesis of polyhydroquinolines. rsc.orgscielo.org.za A typical Hantzsch-type synthesis of a polyhydroquinoline involves the condensation of an aldehyde, a β-ketoester, a 1,3-dicarbonyl compound, and ammonium acetate (B1210297). rsc.org
To adapt this for the synthesis of an N-hydroxy derivative, hydroxylamine could be substituted for ammonium acetate. In such a reaction, an aldehyde, ethyl acetoacetate, dimedone, and hydroxylamine could potentially yield a polyhydroquinoline with an N-hydroxyl group. The specific substitution pattern on the final product would depend on the precise reactants and conditions chosen.
Table 3: Example of a Four-Component Hantzsch-type Reaction for Polyhydroquinolines
| Aldehyde | β-Ketoester | 1,3-Dicarbonyl | Nitrogen Source | Catalyst | Typical Yields (%) |
| Aromatic/Aliphatic Aldehyde | Ethyl Acetoacetate | Dimedone | Ammonium Acetate | Acidic Ionic Liquid | High rsc.org |
| Benzaldehyde | Ethyl Acetoacetate | Dimedone | Ammonium Acetate | Nanomagnetic Sulfonic Acid | 85-95 scielo.org.za |
To synthesize the target N-hydroxy compound, ammonium acetate would be replaced with hydroxylamine, potentially requiring optimization of the catalytic system.
Synthesis of the 2-Ethyl Substituted Dihydroquinoline Moiety
Several methodologies can be employed to introduce an ethyl substituent at the 2-position of the dihydroquinoline ring. One common approach involves the reaction of a suitable precursor with an ethylating agent.
A well-established method for the synthesis of 2-substituted quinolines, which can subsequently be reduced to the desired dihydroquinolines, is the Doebner-von Miller reaction . This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. For the synthesis of 2-ethylquinoline, propanal could theoretically be used. However, controlling the regioselectivity and avoiding side reactions can be challenging.
A more direct and often higher-yielding approach involves the use of organometallic reagents. The reaction of quinoline (B57606) with an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr) , followed by an in-situ oxidation or a subsequent dehydrogenation step, can yield 2-ethylquinoline. The initial addition of the Grignard reagent occurs at the C2 position of the quinoline ring. Subsequent reduction of the resulting 2-ethylquinoline, for instance, through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), would yield 2-ethyl-1,2,3,4-tetrahydroquinoline. wikipedia.org
Another strategy involves the alkylation of a pre-formed 1,2-dihydroquinoline (B8789712) . This can be achieved by deprotonation of the N-H bond followed by reaction with an ethyl halide, such as ethyl bromide or ethyl iodide. However, this method can sometimes lead to a mixture of N- and C-alkylated products.
More advanced methods for the synthesis of 2-substituted tetrahydroquinolines include domino reactions. For instance, a reduction-reductive amination strategy starting from 2-nitroaryl ketones and aldehydes can be employed. nih.gov While this provides a general route to 2-substituted tetrahydroquinolines, the specific introduction of an ethyl group would depend on the choice of the starting ketone.
The table below summarizes some general approaches for the synthesis of 2-substituted tetrahydroquinolines that could be adapted for the synthesis of the 2-ethyl derivative.
| Method | Starting Materials | Reagents | Product | Key Features |
| Grignard Reaction & Reduction | Quinoline, Ethylmagnesium Bromide | 1. EtMgBr, 2. Oxidizing agent, 3. H₂, Pd/C | 2-Ethyl-1,2,3,4-tetrahydroquinoline | Direct introduction of the ethyl group. quora.comwikipedia.org |
| Reductive Amination | o-Nitroacetophenone | H₂, Pd/C, Ethanol | 2-Methyl-1,2,3,4-tetrahydroquinoline | A domino reaction, adaptable for other alkyl groups. nih.gov |
| Povarov Reaction | Aniline, Propanal, Styrene | Lewis Acid (e.g., BF₃·OEt₂) | 2-Ethyl-4-phenyl-1,2,3,4-tetrahydroquinoline | A three-component reaction for substituted tetrahydroquinolines. |
| Catalytic Hydrogenation | 2-Ethylquinoline | H₂, Pd/C or PtO₂ | 2-Ethyl-1,2,3,4-tetrahydroquinoline | A straightforward reduction method. wikipedia.org |
The synthesis of this compound introduces a chiral center at the C2 position. Therefore, controlling the stereochemistry to obtain a specific enantiomer or diastereomer is a significant consideration.
The reduction of 2-ethylquinoline to 2-ethyl-1,2,3,4-tetrahydroquinoline typically results in a racemic mixture. However, asymmetric hydrogenation using chiral catalysts can provide enantiomerically enriched products. Chiral phosphoric acid catalysts, in combination with a Hantzsch ester as the reducing agent, have been shown to be effective for the enantioselective reduction of 2-substituted quinolines. organic-chemistry.org This methodology allows for the synthesis of either the (R)- or (S)-enantiomer of 2-ethyl-1,2,3,4-tetrahydroquinoline with high enantiomeric excess.
Another approach to achieve stereocontrol is through the use of chiral auxiliaries or chiral reagents in the synthetic sequence. For example, a chiral Lewis acid could be used to catalyze the addition of a nucleophile to a quinoline precursor, leading to a stereoselective synthesis.
The stereochemical outcome of the synthesis is crucial as the biological activity of chiral molecules often depends on their absolute configuration. The table below highlights some strategies for stereoselective synthesis.
| Strategy | Method | Catalyst/Reagent | Stereochemical Outcome |
| Asymmetric Hydrogenation | Reduction of 2-ethylquinoline | Chiral Phosphoric Acid / Hantzsch Ester | Enantiomerically enriched (R)- or (S)-2-ethyl-1,2,3,4-tetrahydroquinoline. organic-chemistry.org |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the nitrogen atom | - | Diastereoselective synthesis, followed by removal of the auxiliary. |
| Kinetic Resolution | Enzymatic or chemical resolution of racemic 2-ethyl-1,2,3,4-tetrahydroquinoline | Lipases, Chiral Acids | Separation of enantiomers. |
Chemoenzymatic and Biocatalytic Routes to N-Hydroxydihydroquinoline Derivatives
The introduction of the N-hydroxyl group onto the dihydroquinoline scaffold is a key step in the synthesis of the target molecule. While chemical methods for N-hydroxylation exist, they often require harsh reagents and can suffer from poor selectivity. Chemoenzymatic and biocatalytic routes offer a milder and more selective alternative.
Enzymes, particularly cytochrome P450 monooxygenases (CYPs) , are known to catalyze the N-hydroxylation of a wide range of nitrogen-containing compounds, including secondary cyclic amines. nih.govresearchgate.netdntb.gov.ua These enzymes utilize molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto the nitrogen atom. The mechanism is believed to proceed through a hydrogen atom abstraction from the N-H bond followed by a radical rebound with a hydroxyl radical equivalent. nih.gov
The application of CYPs for the N-hydroxylation of 2-ethyl-1,2,3,4-tetrahydroquinoline would represent a highly efficient and selective method to obtain this compound. The regioselectivity of these enzymes is often excellent, targeting the nitrogen atom without affecting other positions on the molecule.
Whole-cell biotransformations using microorganisms that express suitable CYPs can be employed. This approach avoids the need for isolating and purifying the enzyme and the cofactor regeneration is handled by the cellular machinery. The selection or engineering of a specific CYP with high activity and selectivity for the 2-ethyl-1,2,3,4-tetrahydroquinoline substrate would be a key aspect of developing a successful biocatalytic process.
The following table outlines the potential of biocatalytic N-hydroxylation.
| Enzyme Class | Reaction | Substrate | Product | Advantages |
| Cytochrome P450 Monooxygenases | N-Hydroxylation | 2-Ethyl-1,2,3,4-tetrahydroquinoline | This compound | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net |
| Flavin-containing Monooxygenases (FMOs) | N-Oxidation | Secondary amines | N-Oxides (can be precursors to N-hydroxylamines) | Can be an alternative to CYPs for N-oxygenation. |
Functionalization and Derivatization Strategies for N-Hydroxydihydroquinolines
Once the this compound core is synthesized, further functionalization and derivatization can be explored to generate a library of analogues for structure-activity relationship studies. Modifications can be introduced at the N-hydroxyl group, as well as on the aromatic and heterocyclic rings.
The N-hydroxyl group is a versatile functional handle that can be readily modified. O-alkylation can be achieved by reacting the N-hydroxy compound with an alkyl halide in the presence of a base. This would lead to the formation of O-alkyl-N-hydroxydihydroquinolines. Similarly, O-acylation with acyl chlorides or anhydrides would yield the corresponding O-acyl derivatives.
The choice of the alkylating or acylating agent allows for the introduction of a wide variety of substituents, which can modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity.
The aromatic ring of the N-hydroxydihydroquinoline scaffold can be functionalized through electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.orgyoutube.com The N-hydroxy-tetrahydroquinoline moiety is generally an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
For instance, nitration with a mixture of nitric and sulfuric acid would introduce a nitro group, which can be further reduced to an amino group, providing a point for further derivatization. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring.
Functionalization of the heterocyclic ring is more challenging due to its saturated nature. However, oxidation to the corresponding dihydroquinoline or quinoline can open up possibilities for further reactions.
The following table provides examples of potential derivatization reactions.
| Position | Reaction Type | Reagents | Potential Products |
| N-Hydroxyl Group | O-Alkylation | Alkyl halide, Base | O-Alkyl-N-hydroxydihydroquinolines |
| N-Hydroxyl Group | O-Acylation | Acyl chloride, Base | O-Acyl-N-hydroxydihydroquinolines |
| Aromatic Ring (C6, C8) | Nitration | HNO₃, H₂SO₄ | Nitro-substituted N-hydroxydihydroquinolines |
| Aromatic Ring (C6, C8) | Halogenation | NBS or NCS | Halogen-substituted N-hydroxydihydroquinolines |
Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 3,4 Dihydroquinolin 1 2h Ol Systems
Electron Transfer Pathways and Radical Intermediates in N-Hydroxydihydroquinoline Reactions
The oxidation of N-hydroxydihydroquinolines, including 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol, can proceed through one-electron transfer pathways, leading to the formation of radical intermediates. The initial step often involves the removal of an electron from the nitrogen or oxygen atom of the N-hydroxyl group, generating a radical cation. princeton.edunih.gov The stability and subsequent reactivity of this radical cation are influenced by the surrounding molecular structure.
In systems analogous to 2-alkyl-1,2-dihydroquinolines, one-electron oxidation is postulated to form a radical cation. nih.gov This intermediate can then undergo further reactions, such as the cleavage of a C-H bond on a carbon adjacent to the nitrogen, a process known as α-cleavage. princeton.edu The resulting radical can then participate in various propagation steps, depending on the reaction conditions and the presence of other reactive species. nih.gov
The formation of nitroxide radicals has been observed in the oxidation of substituted hydroxylamines. acs.org These nitroxide radicals can exhibit varying degrees of stability, which is influenced by the nature of the substituents on the nitrogen atom. For instance, in the oxidation of N,N-dimethylhydroxylamine, the resulting nitroxide radical was found to be stable for over an hour. acs.org The presence of bulky or sterically hindering groups can enhance the stability of aminoxyl radicals.
| Intermediate | Method of Generation | Key Characteristics |
| Radical Cation | One-electron oxidation | Increased acidity compared to the neutral molecule. princeton.edu |
| Nitroxide Radical | Oxidation of hydroxylamine (B1172632) | Stability is dependent on substituents. acs.org |
| Carbon-centered Radical | α-cleavage from radical cation | Can participate in propagation reactions. nih.gov |
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) represents a fundamental reaction mechanism where both a proton and an electron are transferred in a concerted or stepwise manner. mdpi.com These processes are crucial in a variety of chemical and biological systems as they can circumvent high-energy intermediates that would be formed in simple electron or proton transfer steps. mdpi.com For N-hydroxydihydroquinoline systems, PCET pathways are highly relevant to their redox chemistry.
PCET can facilitate the homolytic activation of otherwise strong chemical bonds. nih.gov In the context of a molecule like this compound, the N-OH bond could be subject to PCET. The process would involve the concerted transfer of the hydroxyl proton and an electron from the N-O system. The feasibility and rate of such a reaction are governed by the thermodynamic properties of the system, including the bond dissociation free energy (BDFE) of the N-O-H bond and the redox potentials of the participating species. nih.gov
The formation of hydrogen-bonded complexes between the N-hydroxyl group and a suitable proton acceptor can precede the electron transfer event. nih.gov This pre-association can be critical in facilitating the concerted movement of the proton and electron. In such a scenario, the hydrogen bond network can significantly influence the reaction kinetics and selectivity.
In related systems, such as the hydrogenation of aza-arenes, the S1(nπ*) state of hydrogen-bonded complexes exhibits charge-transfer character, which drives the photoredox reaction. nih.gov This suggests that photochemical conditions could also promote PCET in N-hydroxydihydroquinolines, leading to hydrogen transfer to the chromophore. nih.gov
Tautomeric Equilibria Involving the N-Hydroxyl Group
The N-hydroxyl group of this compound can exist in equilibrium with its tautomeric forms. Tautomerism in hydroxyquinolines has been a subject of theoretical and experimental studies. nih.gov The relative stability of the tautomers is influenced by factors such as the position of the hydroxyl group, solvent effects, and intramolecular hydrogen bonding.
One possible tautomer is the N-oxide form, where the hydrogen atom from the hydroxyl group has migrated to the oxygen, resulting in a zwitterionic or N-oxide structure. Another potential tautomer is the quinolone N-oxide, where the aromaticity of the quinoline (B57606) ring is altered.
Computational studies on hydroxyquinolines have shown that the keto-tautomer is often favored over the enol form in both the solid state and in solution. researchgate.net For 4-hydroxyquinoline (B1666331) derivatives, the keto-tautomer preference is consistent across various theoretical and experimental studies. nih.gov The inclusion of explicit solvent molecules in computational models is often necessary to accurately predict the tautomeric equilibrium, especially when strong intermolecular hydrogen bonds can be formed with the solvent. youtube.com
The tautomeric equilibrium can be significantly influenced by substitution effects. Electron-donating or electron-withdrawing groups on the quinoline ring can alter the relative energies of the tautomers. youtube.com
| Tautomer | Key Structural Feature | Factors Favoring Formation |
| N-Hydroxyl Form | -OH group on the nitrogen | - |
| N-Oxide Form | Zwitterionic structure | Solvent polarity |
| Quinolone N-oxide | Carbonyl group in the ring | Aromaticity considerations |
Stability and Degradation Pathways of N-Hydroxydihydroquinolines
The stability of N-hydroxydihydroquinolines is a critical aspect of their chemistry, as they can be susceptible to degradation under certain conditions. The degradation pathways can involve oxidation, rearrangement, or fragmentation.
Studies on cyclic aminals, which share some structural similarities, have shown that they are generally stable compounds but can undergo rapid decomposition in acidic aqueous media. acs.orglibretexts.org This decomposition is often a reversible reaction. acs.org The stability of these cyclic systems is more dependent on the conformational energy of the ring system rather than electronic effects of substituents. acs.org
For cyclic amines, oxidative degradation rates are influenced by the substitution pattern. Secondary amines have been observed to exhibit higher degradation rates compared to primary and tertiary amines. clockss.org The presence of hydroxyl groups can increase the degradation rate by destabilizing the resulting free radical. clockss.org Conversely, longer alkyl chains and cyclic structures can decrease the degradation rate due to steric hindrance and electronic effects. clockss.org
The oxidation of primary amines by hydroxyl radicals can lead to different nitrogen-containing end products depending on the oxidation state of the alpha-carbon. byjus.com This suggests that the degradation of this compound could lead to various products depending on the specific reaction conditions and the nature of the oxidizing agent.
Rearrangement Reactions and Fragmentation Processes
N-hydroxydihydroquinolines can undergo various rearrangement reactions, often initiated by the formation of a reactive intermediate. The Beckmann rearrangement, for example, involves the conversion of an oxime to an amide, and similar principles can apply to related nitrogen-containing functionalities. libretexts.org The Hofmann rearrangement results in the conversion of a primary amide to an amine with the loss of the carbonyl group. libretexts.org
Rearrangements of hydroxylamine derivatives can lead to the formation of new C-N bonds. For instance, the rearrangement of O-(arenesulfonyl)hydroxylamines can produce ortho-sulfonyl anilines through what is proposed to be an intermolecular mechanism. nih.gov The rearrangement of β-chloro N-oxides to hydroxylamines is stereospecific and proceeds through a cyclic oxazetidinium intermediate. acs.org
Mass spectrometry provides valuable insights into the fragmentation processes of these molecules. The fragmentation of cyclic amines often involves α-cleavage, where a bond adjacent to the nitrogen atom is broken. The presence of a nitrogen atom can be identified by the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.
For alcohols, fragmentation can occur via α-cleavage or dehydration (loss of a water molecule). In the case of this compound, fragmentation could potentially involve cleavage of the ethyl group, loss of the hydroxyl group, or ring-opening reactions. The fragmentation of ketoximes often proceeds via a McLafferty rearrangement, which involves the loss of an alkene. libretexts.org
Spectroscopic Characterization and Advanced Structural Analysis of 2 Ethyl 3,4 Dihydroquinolin 1 2h Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
1D NMR (¹H, ¹³C) for Definitive Structural Assignment
One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural assignment.
¹H NMR: The proton NMR spectrum of 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal.
¹³C NMR: The carbon-13 NMR spectrum would display a single peak for each unique carbon atom. The chemical shift of these peaks is indicative of the carbon's hybridization and its bonding environment. For instance, aromatic carbons would resonate at a different frequency than aliphatic carbons. nih.gov
Illustrative ¹H and ¹³C NMR Data:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethyl-CH₃ | ~ 0.9 (triplet) | ~ 10-15 |
| Ethyl-CH₂ | ~ 1.5-1.7 (multiplet) | ~ 25-30 |
| C2-H | ~ 4.5-4.8 (multiplet) | ~ 60-65 |
| C3-H₂ | ~ 1.8-2.0 (multiplet) | ~ 20-25 |
| C4-H₂ | ~ 2.7-2.9 (multiplet) | ~ 30-35 |
| Aromatic-H | ~ 6.8-7.5 (multiplets) | ~ 115-145 |
| N-OH | Broad singlet | - |
Note: The data presented in this table is illustrative and based on typical chemical shift ranges for similar structural motifs.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons of the ethyl group, as well as between the protons at C2, C3, and C4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively assign the proton signals to their corresponding carbon atoms in the dihydroquinoline ring and the ethyl substituent.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For instance, NOESY could help determine the relative orientation of the ethyl group at the C2 position.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. nih.govnih.gov
The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the O-H, N-H (if applicable, though in this case it's an N-OH), C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds.
Illustrative Vibrational Frequencies:
| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
| O-H stretch (hydroxyl) | ~ 3200-3600 (broad) | Weak or absent |
| C-H stretch (aromatic) | ~ 3000-3100 | ~ 3000-3100 |
| C-H stretch (aliphatic) | ~ 2850-2960 | ~ 2850-2960 |
| C=C stretch (aromatic) | ~ 1450-1600 | ~ 1450-1600 |
| C-N stretch | ~ 1200-1350 | ~ 1200-1350 |
Note: This data is illustrative and based on characteristic vibrational frequencies for the respective functional groups. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Analysis (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.
For this compound, HR-MS would confirm the molecular formula, C₁₁H₁₅NO. The mass spectrum would show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of specific bonds. Common fragmentation pathways for similar structures include the loss of the ethyl group, the hydroxyl group, or cleavage of the dihydroquinoline ring. libretexts.orgchemguide.co.uknih.gov
Illustrative Fragmentation Data:
| m/z | Proposed Fragment |
| 177 | [M]⁺ (Molecular Ion) |
| 160 | [M - OH]⁺ |
| 148 | [M - C₂H₅]⁺ |
Note: The fragmentation data is hypothetical and based on common fragmentation patterns for related compounds. libretexts.org
Electronic Absorption and Emission Spectroscopy for Electronic Structure Properties
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The dihydroquinoline moiety is the primary chromophore in this compound. The UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the ring.
Computational and Theoretical Studies of 2 Ethyl 3,4 Dihydroquinolin 1 2h Ol Systems
Conformational Analysis and Energetic Landscapes
The conformational flexibility of the saturated heterocyclic ring in 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol is a critical determinant of its chemical behavior and potential interactions. Computational and theoretical studies, particularly through methods like Density Functional Theory (DFT), are pivotal in elucidating the molecule's three-dimensional structure, stability of different conformers, and the energetic barriers between them. nih.govrsc.org While specific computational data for this compound is not extensively available in public literature, valuable insights can be drawn from studies on structurally related systems, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), a structural isomer.
Conformational analysis of the 1,2,3,4-tetrahydroisoquinoline ring system has revealed the presence of multiple low-energy conformers. researchgate.net Studies have identified two particularly stable, twisted conformations distinguished by the axial or equatorial position of the N-H bond. researchgate.net The energy difference between these conformers is typically small, suggesting that the molecule can readily interconvert between these forms at room temperature. researchgate.net The potential energy surface of THIQ is characterized by several minima corresponding to these stable conformers and the transition states that connect them. researchgate.net
For this compound, a similar conformational landscape is expected, with the puckering of the dihydropyridine (B1217469) ring being a key feature. The presence of the ethyl group at the C2 position and the hydroxyl group on the nitrogen atom introduces additional complexity. The orientation of the ethyl group (axial vs. equatorial) and the rotation around the N-O bond will significantly influence the relative energies of the possible conformers.
A comprehensive computational study of this compound would involve mapping its potential energy surface to identify all stable conformers and the transition states for their interconversion. Such an analysis would typically be performed using DFT calculations with an appropriate basis set to ensure accuracy. The results would provide crucial information on the preferred three-dimensional structure of the molecule, which is fundamental to understanding its reactivity and potential biological activity.
To illustrate the type of data generated from such a computational study, a hypothetical table of results for the conformational analysis of this compound is presented below. It is important to note that the following data is illustrative and not based on published experimental or computational results for this specific molecule.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N1-C8a-C4a) (°) | Ethyl Group Orientation |
| A | 0.00 | 35.2 | Equatorial |
| B | 1.25 | -33.8 | Axial |
| C | 0.85 | 15.7 | Equatorial |
| D | 2.10 | -14.9 | Axial |
Derivatives and Theoretical Structure Property/activity Relationship Sar Concepts for N Hydroxydihydroquinolines
Design Principles for N-Hydroxydihydroquinoline Derivatives
The design of novel N-hydroxydihydroquinoline derivatives is guided by established principles in medicinal chemistry aimed at optimizing molecular behavior and interaction with biological targets. One of the fundamental strategies involves the introduction of specific functional groups to modulate properties such as lipophilicity, polarity, and conformational dynamics. hyphadiscovery.com The N-hydroxyl group, in particular, is a key feature. It reduces lipophilicity and introduces a polar functionality capable of forming crucial hydrogen bonds with a target receptor. hyphadiscovery.com This enhances binding affinity and can improve selectivity.
Further design principles are derived from advanced computational studies. For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) models provide detailed insights into how steric and electronic fields of the molecule influence its activity. mdpi.com Based on these models, new derivatives can be designed by adding or modifying substituents on the dihydroquinoline scaffold to favorably occupy specific regions of space, thereby enhancing predicted activity. mdpi.com This rational approach moves beyond trial-and-error, allowing for the targeted design of molecules with potentially improved efficacy.
Stereochemical Influences on Molecular Recognition and Interactions
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition and biological activity. beilstein-journals.org For chiral molecules like 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol, which contains a stereocenter at the C2 position, the specific spatial orientation of the ethyl group (R or S enantiomer) will dictate how the molecule fits into a binding site.
Computational Models for Structure-Property Relationships (e.g., QSAR, CoMFA, CoMSIA, ADME-related theoretical studies)
To quantitatively understand the relationship between the chemical structure of N-hydroxydihydroquinoline derivatives and their biological activity, various computational models are employed. These models are essential for predicting the efficacy of newly designed compounds before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful.
CoMFA calculates the steric and electrostatic fields around a molecule to explain its interaction with a receptor. mdpi.com For quinoline (B57606) derivatives, the steric field often has a significant contribution, indicating that the size and shape of substituents are crucial for activity. nih.gov
CoMSIA expands on this by evaluating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com This provides a more comprehensive picture of the molecular features that drive biological activity. nih.gov
These models are validated statistically to ensure their predictive power. nih.govnih.gov High values for parameters like the cross-validated coefficient (q²) and the coefficient of determination (r²) indicate a robust and reliable model. mdpi.comnih.govresearchgate.net Furthermore, theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) studies are conducted to predict the pharmacokinetic properties and drug-likeness of designed compounds, providing an early assessment of their potential as therapeutic agents. mdpi.com
Table 1: Statistical Validation of 3D-QSAR Models for Quinoline Derivatives
| Model Type | Study Focus | q² (Cross-validated R²) | r² (Non-cross-validated R²) | r²_pred (External Validation) | Source |
|---|---|---|---|---|---|
| CoMFA | hDHODH Inhibitors | 0.672 | 0.963 | 0.824 | nih.gov |
| CoMSIA | hDHODH Inhibitors | 0.613 | 0.896 | 0.793 | nih.gov |
| CoMFA | LSD1 Inhibitors | 0.778 | Not Reported | 0.709 | mdpi.com |
| CoMSIA | LSD1 Inhibitors | 0.764 | Not Reported | 0.713 | mdpi.com |
| CoMFA | DENV Inhibitors | 0.755 | 0.940 | Not Reported | researchgate.net |
| CoMSIA | DENV Inhibitors | 0.760 | 0.930 | Not Reported | researchgate.net |
Ligand-Receptor Interaction Theoretical Models (Molecular Docking, Molecular Dynamics)
To visualize and understand how N-hydroxydihydroquinoline derivatives bind to their biological targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are used.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comnih.gov For example, docking studies on quinoline derivatives have identified crucial hydrogen bonds with specific amino acid residues like Arg136 and Gln47 in the active site of human dihydroorotate (B8406146) dehydrogenase. nih.gov The "docking score" is often used to rank different compounds, with a more negative score suggesting a higher binding affinity. nih.govnih.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.netresearchgate.net While docking provides a static snapshot, MD simulations can reveal conformational changes in both the ligand and the protein upon binding and assess the stability of the predicted interactions. mdpi.commdpi.com This helps to confirm that the binding mode identified through docking is stable and energetically favorable.
These models are indispensable tools in modern drug discovery, offering a rational basis for optimizing lead compounds. nih.gov
Influence of N-Hydroxyl Substitution on Molecular Architecture and Conformation
The N-hydroxyl group (-N-OH) is a pivotal functional group that exerts a significant influence on the molecular architecture and conformational preferences of the dihydroquinoline scaffold. Its impact stems primarily from its electronic properties and its ability to participate in hydrogen bonding.
The hydroxyl group can act as both a hydrogen bond donor (via the H) and a hydrogen bond acceptor (via the O). This dual capability allows it to form specific and stabilizing intramolecular hydrogen bonds, which can constrain the conformation of the molecule, or intermolecular hydrogen bonds with a biological target, which is crucial for binding. hyphadiscovery.comnih.gov The formation of a single, strong hydrogen bond can be a dominant factor in stabilizing a particular folded geometry. nih.gov
Rational Design of N-Hydroxydihydroquinoline Scaffolds for Specific Interaction Profiles
Rational design combines the principles and models from the preceding sections to create novel N-hydroxydihydroquinoline scaffolds tailored for specific biological targets. nih.gov The process is iterative and begins with a known scaffold, such as this compound.
Modeling and Analysis : 3D-QSAR and molecular docking studies are performed on a series of existing derivatives to build a predictive model. mdpi.com The contour maps from CoMFA/CoMSIA analyses highlight regions where steric bulk, positive/negative charges, or hydrophobic/hydrophilic groups would enhance activity. nih.gov
Hypothesis-Driven Design : Based on this information, new derivatives are designed in silico. For example, if a model indicates that a bulky, hydrophobic group is favored in a certain position, new analogs incorporating such features are created computationally. mdpi.com
Virtual Screening and Prediction : The designed compounds are then docked into the target's active site to predict their binding affinity and interaction patterns. nih.gov Their activity is predicted using the QSAR model, and their ADME properties are assessed. mdpi.com
Synthesis and Testing : Only the most promising candidates from the virtual screening are selected for chemical synthesis and subsequent biological evaluation.
This strategy significantly streamlines the drug discovery process by focusing resources on compounds with the highest probability of success, leveraging computational insights to guide the design of molecules with specific, desired interaction profiles. mdpi.comnih.gov
Potential Applications Non Biological/non Clinical of N Hydroxydihydroquinolines
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
N-hydroxydihydroquinolines and their parent dihydroquinoline structures are valuable precursors and intermediates in the synthesis of more complex organic molecules. The dihydroquinoline core can be assembled through various synthetic strategies, including cyclization and reduction reactions. Once formed, these structures can undergo a range of chemical transformations, making them versatile building blocks.
For instance, the synthesis of dihydroquinolin-2(1H)-one derivatives can be achieved through methods like the annulation of aza-ortho-quinone methides with enolates. organic-chemistry.org These dihydroquinolinones can then serve as scaffolds for further functionalization. The reduction of quinolin-2(1H)-ones is another route to obtaining the 3,4-dihydroquinolin-2(1H)-one core structure. organic-chemistry.org
The reactivity of the dihydroquinoline system allows for the introduction of various substituents, leading to a diverse array of derivatives. For example, dihydroquinolines can be acylated to form amide derivatives, as demonstrated in the synthesis of a hybrid molecule of 1,2,3,4-tetrahydroquinoline (B108954) and ibuprofen. mdpi.com Furthermore, the dihydroquinoline ring can participate in reactions such as oxidation to the corresponding quinoline (B57606) or reduction to a tetrahydroquinoline. evitachem.com
The strategic use of protecting groups and the controlled manipulation of reaction conditions enable chemists to selectively modify different positions of the dihydroquinoline ring, thereby constructing intricate molecular architectures. The ability to generate complex heterocyclic compounds from dihydroquinoline precursors underscores their importance as synthetic intermediates. nih.gov
Applications in Materials Science
The electronic properties of molecules containing the dihydroquinoline moiety suggest their potential for applications in materials science, particularly in the development of novel organic electronic and photonic materials. While specific data on the N-hydroxy forms as optical materials, fluorophores, or dyes is limited, the broader class of quinoline and dihydroquinoline derivatives has shown promise.
The unique combination of a quinazoline (B50416) core with a 3,4-dihydroquinoline moiety in certain complex organic compounds may give rise to interesting electronic properties. smolecule.com These properties could potentially be harnessed for applications in organic electronics. smolecule.com Similarly, 2-methyl-3,4-dihydroquinoline (B14441294) has been noted for its potential use in the development of new materials due to its distinct chemical characteristics. evitachem.com
The development of fluorescent materials is an active area of research, and while direct evidence for N-hydroxydihydroquinolines as fluorophores is not prominent, the quinoline ring system itself is a known fluorophore. Further research into the photophysical properties of N-hydroxydihydroquinolines could reveal their potential in this area. The ability to tune the electronic structure through substitution on the dihydroquinoline ring could allow for the design of materials with specific optical properties.
Catalytic Roles or Ligand Design in Organometallic Chemistry
The design of ligands is a critical aspect of developing new catalysts for a wide range of chemical transformations. The dihydroquinoline framework offers a rigid scaffold that could be functionalized with various donor groups to create bidentate or polydentate ligands. The stereochemistry of substituted dihydroquinolines could also be exploited in asymmetric catalysis. However, the exploration of N-hydroxydihydroquinolines in this capacity remains a nascent field, with their potential yet to be fully realized and documented in scientific literature.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
A major thrust in modern chemical synthesis is the development of environmentally benign and efficient methods. For 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol, future research will likely focus on moving away from classical synthesis protocols, which can be harsh and generate significant waste, towards greener alternatives. rsc.org
Flow chemistry, which involves the continuous processing of chemical reactions in specialized reactors, offers numerous advantages over traditional batch chemistry, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.net The application of flow chemistry to the synthesis of quinoline (B57606) derivatives has already been demonstrated for reactions like the Doebner-Miller and Skraup syntheses. researchgate.netiipseries.org Future work could adapt these or develop novel flow-based methodologies for the synthesis of this compound. This would not only make its production more efficient and scalable but also allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. A continuous-flow process could also be integrated with in-line purification and analysis, further streamlining the synthetic workflow. organic-chemistry.org
To enhance the sustainability of the synthesis of this compound, a move away from transition metal catalysis is anticipated. While effective, metal catalysts can be expensive and leave trace amounts of toxic metals in the final product, a significant concern for pharmaceutical applications. Research into metal-free synthetic routes, utilizing organocatalysts, iodine, or simple acid/base catalysis, is a growing trend. rsc.org These methods are often more environmentally friendly and can offer different selectivity profiles compared to their metal-catalyzed counterparts. rsc.org For instance, the use of ionic liquids as recyclable reaction media has been shown to be effective for the synthesis of related heterocyclic compounds and could be explored for this specific quinoline derivative. rsc.org
Exploration of Novel Reactivity Patterns for the N-Hydroxyl Group
The N-hydroxyl group is a key functional feature of this compound, offering a reactive handle for further molecular elaboration. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, while the adjacent carbon can be electrophilic. youtube.com This duality in reactivity is ripe for exploration.
Future research will likely delve into the chemoselective transformation of this hydroxyl group. nih.gov This could involve its conversion to other functional groups, such as azides or thiols, which are valuable for bioconjugation and the synthesis of novel derivatives. nih.gov Given the potential for the N-hydroxyl group to influence the compound's biological activity and pharmacokinetic properties, understanding and controlling its reactivity is paramount. The development of selective methods to functionalize this group in the presence of other reactive sites within the molecule will be a significant challenge and a key area of investigation.
Advanced Spectroscopic Techniques for Dynamic Studies
A deeper understanding of the structure-function relationships of this compound requires a detailed picture of its dynamic behavior. While standard spectroscopic techniques like NMR and IR are invaluable for structural elucidation, advanced methods are needed to probe the molecule's conformational dynamics, intermolecular interactions, and behavior in complex biological environments. mdpi.comacs.org
Ultrafast spectroscopy techniques, operating on the femtosecond timescale, could provide unprecedented insights into the electronic and molecular dynamics of the excited states of this molecule, which is particularly relevant if it is to be developed for applications in photochemistry or as a fluorescent probe. spectroscopyonline.com Furthermore, advanced NMR techniques, such as multidimensional NMR and solid-state NMR, can be used to study its conformation and interactions with biological macromolecules like proteins and nucleic acids. The use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will also be crucial for metabolic studies and for analyzing complex reaction mixtures.
| Spectroscopic Technique | Application in the Study of this compound |
| Ultrafast Spectroscopy | Probing electronic and molecular dynamics on the femtosecond timescale. |
| Multidimensional NMR | Detailed conformational analysis and studying interactions with biomolecules. |
| Advanced Mass Spectrometry | Metabolic profiling and analysis of complex mixtures. |
| Raman Spectroscopy | Vibrational analysis to complement IR data and for in-situ reaction monitoring. mdpi.com |
| Circular Dichroism Spectroscopy | Determination of stereochemistry and studying chiral recognition. acs.org |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of human intuition. For this compound, AI and ML can be employed in several ways.
Generative models, such as Generative Adversarial Networks (GANs), can be trained on known quinoline derivatives to design novel analogues of this compound with optimized properties, such as enhanced biological activity or improved drug-like characteristics. nih.govazoai.com Machine learning models, including Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of these newly designed compounds, allowing for the prioritization of synthetic targets. mdpi.comnih.gov This in silico screening can significantly accelerate the discovery process and reduce the reliance on expensive and time-consuming high-throughput screening. mdpi.com
Expansion of Theoretical and Computational Modeling Capabilities
Alongside AI and ML, more traditional theoretical and computational chemistry methods will continue to play a vital role in understanding the properties and reactivity of this compound. nih.gov
Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with solvent and biological targets in a dynamic fashion. nih.gov Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate information about its electronic structure, spectroscopic properties, and reaction mechanisms. nih.gov The use of hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods will be particularly useful for studying enzymatic reactions or interactions with large biological systems, where a full QM treatment is computationally prohibitive. These computational studies will not only provide a deeper fundamental understanding of the molecule but also guide the design of new experiments and the development of novel derivatives with tailored properties.
Synthesis and Study of Chiral this compound Enantiomers
The exploration of chirality and its influence on the biological and chemical properties of molecules is a paramount area of contemporary chemical research. For the compound this compound, which possesses a stereocenter at the C-2 position, the synthesis and investigation of its individual enantiomers represent a significant and logical progression in its scientific inquiry. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the stereoselective synthesis of (R)- and (S)-2-Ethyl-3,4-dihydroquinolin-1(2H)-ol a critical objective for future studies.
The development of synthetic routes to access enantiomerically pure or enriched forms of 2-alkyl-substituted tetrahydroquinolines has been an active area of research. dntb.gov.uarsc.org These established methodologies provide a strong foundation for the future synthesis of the individual enantiomers of this compound. Key strategies that could be adapted for this purpose include enzymatic kinetic resolution, asymmetric catalysis, and the use of chiral auxiliaries.
Enzymatic kinetic resolution, for instance, has been successfully employed to separate racemic mixtures of α-amino esters, which are precursors to chiral 2-alkyl-substituted tetrahydroquinolines. dntb.gov.ua This method could potentially be applied to a suitable precursor of this compound to selectively react with one enantiomer, allowing for the separation of both the (R) and (S) forms.
Asymmetric catalysis offers a more direct approach to establishing the chiral center at the C-2 position. Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines through transfer hydrogenation or dehydrative cyclization. organic-chemistry.org Similarly, chiral primary amine catalysis has been shown to be effective in achieving high enantioselectivities in the formation of tetrahydroquinoline derivatives. researchgate.net The adaptation of these catalytic systems to the synthesis of this compound from appropriate starting materials, such as a substituted aniline (B41778) and an α,β-unsaturated aldehyde, presents a promising avenue for future research.
Another viable strategy involves the use of a palladium-catalyzed aza-Michael reaction to induce chirality. rsc.org This approach has been utilized to prepare optically active 2-alkyl-substituted tetrahydroquinoline intermediates, which can then be converted to the final desired products. rsc.org
Once the individual enantiomers of this compound are synthesized, a comprehensive study of their distinct properties will be essential. This would involve a comparative analysis of their biological activities, receptor binding affinities, and metabolic pathways. Such studies are crucial for identifying the eutomer (the more active enantiomer) and understanding the stereochemical requirements for its biological target interaction. Furthermore, investigating the physicochemical properties of the enantiomers, such as their optical rotation and behavior in chiral environments, will be fundamental.
The table below outlines potential asymmetric synthetic strategies that could be explored for the preparation of the enantiomers of this compound, based on successful methodologies for related structures.
Table 1: Potential Asymmetric Synthetic Strategies
| Synthetic Strategy | Catalyst/Reagent Type | Potential Precursors | Key Advantages |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Lipase or other hydrolase | Racemic ester precursor of the target compound | High enantioselectivity for specific substrates. dntb.gov.ua |
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | 2-Ethylquinoline (B167955) | Direct reduction of the corresponding quinoline. organic-chemistry.org |
| Asymmetric Aza-Michael Reaction | Palladium Catalyst / Chiral Ligand | o-Aminophenyl derivative and an α,β-unsaturated aldehyde | High potential for inducing chirality. rsc.org |
| Chiral Primary Amine Catalysis | Chiral Primary Amine | Substituted aniline and an α,β-unsaturated ketone | High enantioselectivities reported for similar structures. researchgate.net |
The successful synthesis and subsequent study of the (R)- and (S)-enantiomers of this compound will undoubtedly provide deeper insights into its structure-activity relationships and pave the way for the development of more specific and potent analogues with potentially improved therapeutic profiles.
Q & A
Q. What are the standard synthetic routes for 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol and its derivatives?
The synthesis typically involves cyclization and substitution reactions. For example, a derivative with a hydroxyphenyl group was synthesized by treating 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with NaOH in ethanol, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) and recrystallization, yielding 36% . Key steps include pH control, solvent selection, and purification to minimize byproducts.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard. For a related dihydroisoquinolinone derivative, XRD revealed monoclinic crystal symmetry (space group C2/c) with lattice parameters a = 21.350 Å, b = 11.067 Å, c = 21.064 Å, and β = 100.227°. Hydrogen bonding (O—H···O/N) and C—H···π interactions stabilize the structure .
Q. What preliminary biological activities have been reported for this compound class?
Dihydroquinoline derivatives exhibit antimicrobial and antiviral properties. For instance, 6-((3,4-dihydroquinolin-1(2H)-yl)methyl)pyrimidinones showed potent anti-HIV activity (EC₅₀ = 0.02–0.05 μM) via non-nucleoside reverse transcriptase inhibition . Initial screening uses cell-based assays (e.g., MT-4 cells for HIV) and enzyme inhibition studies.
Advanced Research Questions
Q. How can substituent effects on bioactivity be systematically analyzed?
Quantitative Structure-Activity Relationship (QSAR) models are employed. For example, substituents at the 5- and 6-positions of pyrimidinone derivatives were optimized using steric, electronic, and hydrophobic descriptors. A study achieved a correlation coefficient (R²) of 0.89 between calculated and experimental EC₅₀ values .
Q. How to resolve contradictions in bioactivity data across studies?
Statistical validation (e.g., one-way ANOVA with Fisher’s LSD test) identifies significant differences in replicate experiments. For lipidomic analyses, a 95% confidence interval (p < 0.05) and mass tolerance ≤5 ppm for MS/MS fragment matching ensure reproducibility . Cross-study comparisons should standardize assay conditions (e.g., cell lines, solvent controls).
Q. What crystallographic insights guide drug design for this scaffold?
Packing diagrams reveal intermolecular interactions critical for stability and binding. In a dihydroisoquinolinone derivative, hydrogen bonds (O—H···O, 2.75 Å) and C—H···π interactions (3.42 Å) between aromatic rings suggest strategies to enhance solubility or target affinity .
Q. What statistical methods validate experimental reproducibility in synthesis?
ANOVA is used to compare yields or purity across reaction conditions. For example, a study on dihydroquinolinone derivatives reported mean yields ± SEM (standard error of the mean) and applied Fisher’s LSD test to confirm significant differences (p < 0.05) between catalytic systems .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
